molecular formula C14H10F2N2O3 B5771372 N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5771372
M. Wt: 292.24 g/mol
InChI Key: SMPGBYIJGWJWSQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of both difluorophenyl and nitrophenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

3,4-difluoroaniline+4-nitrobenzoyl chloridetriethylamineThis compound\text{3,4-difluoroaniline} + \text{4-nitrobenzoyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3,4-difluoroaniline+4-nitrobenzoyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(3,4-difluorophenyl)-2-(4-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-difluoroaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-nitrophenyl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

Uniqueness

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of fluorine atoms on the phenyl ring. Fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and potentially enhancing its binding affinity to biological targets. This makes it a valuable compound for drug development and other applications where stability and specificity are crucial.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c15-12-6-3-10(8-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPGBYIJGWJWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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